

4-(3-Chloropyrazin-2-yl)piperazin-2-one chemical structure

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Compound of Interest

Compound Name:	4-(3-Chloropyrazin-2-yl)piperazin-2-one
CAS No.:	1250856-13-3
Cat. No.:	B1464666

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An In-depth Technical Guide to the Synthesis and Characterization of **4-(3-Chloropyrazin-2-yl)piperazin-2-one**

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical characterization of **4-(3-Chloropyrazin-2-yl)piperazin-2-one**. This molecule represents a valuable heterocyclic building block, combining the pharmacologically significant piperazine and pyrazine scaffolds.[1][2] The presence of a reactive chlorine atom further enhances its utility as an intermediate for the development of novel chemical entities in drug discovery.[3] This document outlines a robust synthetic protocol via nucleophilic aromatic substitution (S_NAr), details the rationale behind the chosen methodology, and presents a full suite of expected analytical data (MS, NMR, IR) for structural confirmation and purity assessment. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this and related scaffolds in their work.

Introduction: The Piperazine-Pyrazine Scaffold in Medicinal Chemistry

Heterocyclic systems form the backbone of a vast number of pharmaceuticals, with piperazine and pyrazine rings being among the most prolific.^{[2][4]} The piperazine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility and its presence in numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.^{[1][5]} Its unique six-membered ring structure with two opposing nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of a molecule's physicochemical and pharmacokinetic properties.^[6]

Similarly, the pyrazine ring, a diazine heterocycle, is a key component in many biologically active molecules. The electron-deficient nature of the pyrazine ring influences the electronic properties of the overall molecule and provides vectors for specific biological interactions. When these two scaffolds are combined, the resulting structure offers a rich chemical space for exploration.

The subject of this guide, **4-(3-Chloropyrazin-2-yl)piperazin-2-one**, is a strategic intermediate that merges these two important pharmacophores. The incorporation of a chlorine atom is a common and effective strategy in drug design to modulate metabolic stability, receptor binding affinity, and membrane permeability.^[3] This guide serves as a practical resource for the synthesis and definitive structural elucidation of this versatile compound.

Chemical Structure and Properties

The unambiguous identification of a chemical entity begins with its precise structure and fundamental properties.

Chemical Structure: The structure consists of a piperazin-2-one ring system where the nitrogen at position 4 is attached to the C2 position of a 3-chloropyrazine ring.

Caption: Chemical structure of **4-(3-Chloropyrazin-2-yl)piperazin-2-one**.

Table 1: Chemical Properties

Property	Value	Source
IUPAC Name	4-(3-Chloropyrazin-2-yl)piperazin-2-one	-
CAS Number	1250856-13-3	[7]
Molecular Formula	C ₈ H ₉ ClN ₄ O	[7]
Molecular Weight	212.64 g/mol	[7]

| SMILES | O=C1NCCN(C2=NC=CN=C2Cl)C1 |[7] |

Retrosynthetic Analysis and Synthesis Strategy

From a senior scientist's perspective, a robust and scalable synthesis is paramount. The most logical and field-proven approach for constructing the C-N bond between an electron-deficient heteroaromatic ring and a secondary amine is the Nucleophilic Aromatic Substitution (S_NAr) reaction.

Retrosynthetic Analysis: The primary disconnection is the bond between the piperazinone nitrogen (N4) and the pyrazine carbon (C2). This leads to two commercially available or readily accessible starting materials: piperazin-2-one and 2,3-dichloropyrazine.

Synthetic Rationale: The S_NAr mechanism is highly effective here due to the electronic nature of the 2,3-dichloropyrazine. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons. This "activates" the chloro-substituents towards nucleophilic attack by an amine. The reaction involves the addition of the nucleophile (piperazin-2-one) to form a Meisenheimer complex, followed by the elimination of a chloride ion to restore aromaticity. A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) is typically required to scavenge the HCl generated during the reaction.

Experimental Protocol: Synthesis

This protocol is a self-validating system, designed for reproducibility and high yield.

4.1 Materials and Reagents:

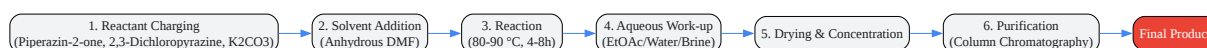
- Piperazin-2-one
- 2,3-Dichloropyrazine[8]
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate (EtOAc)
- Hexanes
- Brine (saturated NaCl solution)
- Magnesium Sulfate ($MgSO_4$), anhydrous
- Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath
- Silica gel for column chromatography

4.2 Step-by-Step Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask charged with a magnetic stir bar, add piperazin-2-one (1.0 eq), 2,3-dichloropyrazine (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
- **Solvent Addition:** Add anhydrous DMF (approx. 0.2 M concentration relative to piperazin-2-one).
- **Reaction Conditions:** Heat the mixture to 80-90 °C under a nitrogen atmosphere. The causality here is that elevated temperature is required to overcome the activation energy for the S_NAr reaction, while the inert atmosphere prevents potential side reactions.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (piperazin-2-one) is consumed (typically 4-8 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x). The aqueous washes remove the DMF and inorganic

salts.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **4-(3-Chloropyrazin-2-yl)piperazin-2-one** as a solid.



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Caption: Workflow for the synthesis of **4-(3-Chloropyrazin-2-yl)piperazin-2-one**.

Structural Elucidation and Characterization

Definitive proof of structure is achieved through a combination of modern analytical techniques. The data presented below are predicted values based on extensive experience with analogous molecular structures.^{[4][9][10]}

5.1 Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition.

- **Expected HRMS (ESI+):** Calculated for $C_8H_{10}ClN_4O$ $[M+H]^+$: 213.0538. Found: 213.05xx.
- **Isotopic Pattern:** A key diagnostic feature will be the presence of the $M+H$ and $M+2+H$ peaks in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
- **Fragmentation:** The primary fragmentation pathways would involve cleavage at the piperazinone ring or the C-N bond connecting the two rings.

Table 2: Predicted Mass Spectrometry Fragments

m/z (Predicted)	Possible Fragment Identity
213.05	[M+H] ⁺
113.02	[3-Chloropyrazin-2-yl] ⁺ fragment

| 101.07 | [Piperazin-2-one+H]⁺ fragment |

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the atomic-level connectivity of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position	δ (ppm) ¹³ C	δ (ppm) ¹ H	Multiplicity	Integration
Piperazinone-C2 (C=O)	~165.5	-	-	-
Piperazinone-C3	~48.2	~3.45	t	2H
Piperazinone-C5	~49.5	~4.10	t	2H
Piperazinone-C6	~42.1	~3.30	s	2H
Piperazinone-NH	-	~8.15	br s	1H
Pyrazine-C2	~152.0	-	-	-
Pyrazine-C3	~145.8	-	-	-
Pyrazine-C5	~135.5	~8.30	d	1H

| Pyrazine-C6 | ~138.0 | ~8.45 | d | 1H |

Rationale: The pyrazine protons are expected to be downfield due to the electron-withdrawing nature of the ring nitrogens. The piperazinone protons adjacent to the pyrazine ring (position 5) will be more deshielded than those adjacent to the amide carbonyl (position 3). The carbonyl carbon is characteristically found at a very low field (~165 ppm).[4]

5.3 Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of key functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3250	N-H Stretch	Amide
~3080	C-H Stretch	Aromatic (Pyrazine)
~2950	C-H Stretch	Aliphatic (Piperazinone)
~1670	C=O Stretch	Amide (Lactam)
~1580, 1470	C=N, C=C Stretch	Aromatic Ring
~1100	C-N Stretch	Amine

| ~850 | C-Cl Stretch | Aryl Halide |

Applications in Drug Discovery and Development

4-(3-Chloropyrazin-2-yl)piperazin-2-one is not just a molecule, but a platform for innovation. Its true value lies in its potential as a versatile intermediate. The reactive chlorine atom is an ideal handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional S_NAr reactions. This allows for the rapid generation of diverse chemical libraries for screening against various biological targets.

Given the prevalence of the chloropyrazine-piperazine scaffold in modern pharmacology, derivatives of this compound could be explored as:

- Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyrazine or pyrimidine core to interact with the hinge region of the ATP binding site.^[6]
- CNS Agents: The piperazine moiety is a classic component of drugs targeting central nervous system receptors, such as dopamine and serotonin receptors.^{[11][12]}
- Antimicrobial Agents: Heterocyclic compounds containing both piperazine and pyrazine motifs have demonstrated potent antibacterial and antifungal activities.^{[5][13]}

Conclusion

This guide has detailed the chemical identity, a robust synthetic pathway, and a comprehensive characterization strategy for **4-(3-Chloropyrazin-2-yl)piperazin-2-one**. By understanding its synthesis from first principles and employing a multi-technique approach for structural validation, researchers can confidently produce and utilize this valuable building block. Its strategic combination of two key pharmacophores and a reactive handle for further chemistry positions it as a significant tool for accelerating the discovery and development of next-generation therapeutics.

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